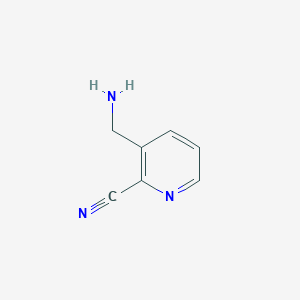

3-(Aminomethyl)picolinonitrile

Description

Overview of Picolinonitrile Derivatives as Key Synthons in Organic Chemistry

Picolinonitrile, or 2-cyanopyridine, and its derivatives are a class of heterocyclic compounds that serve as highly versatile building blocks, or synthons, in organic chemistry. cas.orgresearchgate.net The pyridine (B92270) ring is a common structural motif in a vast number of natural products and synthetic drugs, making its derivatives valuable precursors in pharmaceutical research. ekb.egrsc.org The presence of the nitrile (-CN) group at the 2-position of the pyridine ring is particularly significant. This electron-withdrawing group activates the pyridine ring and provides a reactive handle for a wide array of chemical transformations. vulcanchem.com

The cyano group can be converted into various other functional groups, including amines, carboxylic acids, amides, and ketones, in a single step. nih.govacs.org This versatility makes picolinonitrile derivatives crucial intermediates for creating 2,3,4-trisubstituted pyridines and other complex heterocyclic systems that are frequently found in biologically active molecules. nih.govacs.org For instance, picolinonitriles are used in the synthesis of thienylpicolinamidine derivatives, which have shown antiproliferative activity against various cancer cell lines. nih.gov They are also precursors for diaryltriazine-based HIV-1 reverse transcriptase inhibitors and kinase inhibitors for treating hematologic malignancies. nih.govnih.gov The ability to introduce a wide range of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical and biological properties. vulcanchem.com

The synthetic utility of picolinonitriles is demonstrated in various reaction types:

Nucleophilic Substitution: The chlorine atom in derivatives like 6-chloropicolinonitrile is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. vulcanchem.comvulcanchem.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to introduce aryl or heteroaryl groups onto the picolinonitrile scaffold.

Cyclization Reactions: Picolinonitriles are key starting materials for constructing fused heterocyclic ring systems. nih.govacs.org

Functional Group Transformation: The nitrile group itself can be readily transformed. For example, treatment with lithium trimethylsilylamide can convert it into an amidine. nih.gov

These varied reaction pathways underscore the importance of picolinonitrile derivatives as foundational synthons for generating molecular diversity in drug discovery and materials science. nih.govsioc-journal.cn

The Distinctive Reactivity and Versatility Conferred by the Aminomethyl Moiety in Picolinonitrile Frameworks

The introduction of an aminomethyl (-CH₂NH₂) group onto the picolinonitrile framework, as in 3-(Aminomethyl)picolinonitrile, creates a bifunctional molecule with enhanced reactivity and versatility. This dual functionality, comprising a nucleophilic primary amine and an electrophilic nitrile, allows the scaffold to participate in a diverse range of chemical transformations.

The aminomethyl group is a potent nucleophile and can readily undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. vulcanchem.com

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. vulcanchem.com

Schiff Base Formation: Condensation with aldehydes and ketones.

Peptide Coupling: The amine can be coupled with amino acids or peptides, making these scaffolds valuable in the synthesis of peptidomimetics. ambeed.com

Simultaneously, the nitrile group can be transformed through various reactions, as previously mentioned. The interplay between the aminomethyl and nitrile functionalities allows for the sequential or sometimes one-pot synthesis of complex heterocyclic structures. For example, the aminomethyl group can be protected while the nitrile is manipulated, or vice versa, providing strategic control over synthetic routes. Furthermore, both the pyridine nitrogen and the aminomethyl nitrogen can act as ligands, coordinating with transition metals to form stable complexes used in catalysis or as imaging agents. vulcanchem.com This combination of reactive sites makes aminomethyl-substituted picolinonitriles, including the 3-amino, 5-amino, and 6-amino isomers, powerful intermediates for building molecules with specific three-dimensional structures and tailored biological activities. chemsrc.comnih.govnih.gov

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Aminomethyl (-CH₂NH₂) | Acylation | Acyl Chlorides (R-COCl) | Amide (-CH₂NH-COR) | vulcanchem.com |

| Aminomethyl (-CH₂NH₂) | Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine | vulcanchem.com |

| Nitrile (-CN) | Reduction | H₂/Pd-C, LiAlH₄ | Primary Amine (-CH₂NH₂) | |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | vulcanchem.com |

| Nitrile (-CN) | Amidine Formation | LiN(TMS)₂ then H⁺ | Amidine (-C(=NH)NH₂) | nih.gov |

Current Research Trajectories and Future Directions for this compound and Related Isomers

Current research involving aminomethyl picolinonitrile scaffolds is heavily focused on medicinal chemistry and the development of novel therapeutics. vulcanchem.com The unique structural and electronic properties of these molecules make them attractive for designing enzyme inhibitors and receptor modulators.

Key research areas include:

Kinase Inhibitors: The picolinonitrile moiety is a known feature in kinase inhibitors, where the nitrile group can form important interactions within the ATP-binding site of kinases. nih.govvulcanchem.com For example, 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been developed as potent and selective CHK1 inhibitors for treating hematologic malignancies. nih.gov Future work will likely involve synthesizing and testing isomers like this compound as scaffolds for new kinase inhibitor candidates.

Antiviral Agents: Diaryltriazines containing a picolinonitrile moiety have shown potent activity as HIV-1 reverse transcriptase inhibitors, demonstrating efficacy against wild-type and mutant viral strains. nih.gov The aminomethyl group could serve as a vector for introducing additional pharmacophores to enhance activity or improve pharmacokinetic properties.

Anticancer Agents: Picolinonitrile derivatives have been investigated as precursors for compounds with significant antiproliferative effects against various cancer cell lines. nih.gov The development of new synthetic methodologies to functionalize the this compound core could lead to novel anticancer drug candidates. nih.gov

Neurological Disorders: Analogues of aminomethyl picolinonitriles have been explored as negative allosteric modulators (NAMs) for metabotropic glutamate (B1630785) receptor 5 (mGlu5), which is a target for treating neurological and psychiatric disorders. vulcanchem.com

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibitors: Picolinonitrile derivatives are being developed as HIF-PHI inhibitors for the treatment of anemia associated with chronic kidney disease. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

3-(aminomethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H7N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4,8H2 |

InChI Key |

IDPMXPLSHKINGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aminomethylpicolinonitrile Systems

Strategic Approaches to the Synthesis of 3-(Aminomethyl)picolinonitrile

The preparation of this compound can be achieved through several strategic synthetic routes. These methods primarily involve the introduction of the aminomethyl group onto the picolinonitrile scaffold.

Nucleophilic Displacement Reactions for Aminomethyl Group Introduction

Nucleophilic displacement is a fundamental strategy for introducing the aminomethyl group. This typically involves the reaction of a suitable nucleophile with a picolinonitrile derivative bearing a leaving group at the 3-methyl position. For instance, the reaction of 3-(halomethyl)picolinonitrile with an amine source can yield this compound. The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles has been studied, providing insights into the complexities of such reactions, including the potential for unexpected isomer formation depending on the reaction conditions and the nature of the nucleophile and base used. researchgate.net

In some cases, the nitro group itself can be displaced by a nucleophile. For example, the reaction of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles has been shown to result in the selective substitution of the 3-nitro group. nih.gov This approach highlights the versatility of nucleophilic substitution in functionalizing the pyridine (B92270) ring. Furthermore, direct amination of nitroquinoline derivatives via nucleophilic displacement of an aromatic hydrogen has been demonstrated, offering a pathway that avoids the need for pre-functionalized starting materials. mdpi.comresearchgate.net

Reductive Amination Pathways and Associated Challenges

Reductive amination offers an alternative route for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this would typically start from 3-formylpicolinonitrile.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective for one-pot reductive aminations as it selectively reduces the imine in the presence of the aldehyde. wikipedia.orgmasterorganicchemistry.comyoutube.com However, a significant challenge associated with this reagent is the potential generation of toxic hydrogen cyanide. youtube.com

The reaction is versatile and can be used to produce primary, secondary, and tertiary amines. libretexts.orgyoutube.com Despite its utility, challenges in reductive amination include controlling over-alkylation, especially when synthesizing primary amines, and the need for chiral catalysts to achieve enantiopure products in asymmetric synthesis. wikipedia.org

Palladium-Catalyzed Synthetic Routes for Substituted Picolinonitriles

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted picolinonitriles. These methods offer a high degree of control and functional group tolerance. Palladium catalysts are widely used in nucleophilic additions to unsaturated systems and in cross-coupling reactions, which can be combined in cascade reactions to build complex heterocyclic systems. nih.gov

For instance, palladium-catalyzed aminocarbonylation of aryl halides has proven to be an effective method for synthesizing carboxamides. mdpi.com This methodology can be applied to the synthesis of various substituted picolinonitriles. The choice of ligand is crucial in these reactions, as it can influence the selectivity of the carbonylation process. For example, using a bidentate ligand like XantPhos can lead to the exclusive formation of monocarbonylated products. mdpi.com

Palladium-catalyzed reactions have also been employed in the synthesis of chiral isoquinolinones through enantioselective C-H carbonylation, demonstrating the potential for creating complex, stereochemically defined molecules. nih.gov Furthermore, palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles has been developed to access chiral homoallylic aminooxindoles. rsc.org

Gold(I)-Catalyzed Cyclization Strategies and Subsequent N-O Bond Cleavage for Picolinonitrile Formation

Gold(I) catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds through cyclization reactions. dntb.gov.ua A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles. nih.gov This is followed by N-O bond cleavage of the resulting isoxazolopyridines under mild conditions. nih.gov This method provides a valuable route to functionalized picolinonitriles that can serve as intermediates for further transformations. nih.gov

The process can be carried out in a stepwise or one-pot fashion, offering flexibility in the synthetic design. nih.gov Mechanistic studies suggest that these gold-catalyzed reactions can proceed through various pathways, including alkyne insertion and intramolecular hydroamination. nih.gov This methodology has been successfully applied to the synthesis of chiral polycyclic N-heterocycles. rsc.org

Other Transition Metal-Catalyzed Methods (e.g., Cobalt-catalyzed hydrogenation of nitriles)

While precious metal catalysts like platinum, ruthenium, and rhodium are effective for nitrile hydrogenation, their cost and rarity are significant drawbacks. nih.gov Consequently, there is growing interest in developing catalysts based on more earth-abundant metals like cobalt. rsc.orgresearchgate.net

Nano-sized cobalt phosphide (nano-Co₂P) has been identified as a highly efficient and reusable heterogeneous catalyst for the selective hydrogenation of nitriles to primary amines under mild conditions. nih.govrsc.org This catalyst is air-stable and exhibits high activity, with turnover numbers significantly greater than previously reported catalysts. rsc.org It can promote the hydrogenation of a wide range of nitriles, including di- and tetra-nitriles, even at atmospheric pressure. nih.govrsc.org

Molecular cobalt electrocatalysts have also been developed for the selective hydrogenative coupling of nitriles with amines, using protons as the hydrogen source. nih.gov This electrocatalytic approach allows for the efficient generation of cobalt-hydride species, which are key to the reductive process. nih.gov

Optimized Reaction Conditions and Process Enhancements

Optimizing reaction conditions is crucial for improving the efficiency and yield of synthetic processes. For instance, in the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines, it was found that increasing the reaction temperature and using a more concentrated polyphosphoric acid (PPA) medium improved the conversion, although only marginally. researchgate.net

In palladium-catalyzed reactions, the choice of solvent and base can significantly impact the outcome. For the synthesis of pyridones, a binary solvent mixture of methanol and tetrahydrofuran (B95107) was found to be suitable. chemrxiv.org The optimization of catalyst loading is also a key consideration for developing cost-effective and sustainable processes.

The following table summarizes various reaction conditions for different synthetic methodologies:

| Methodology | Catalyst/Reagent | Solvent | Temperature | Pressure | Key Findings |

| Cobalt-catalyzed Hydrogenation | nano-Co₂P/HT | 2-propanol, NH₃ aq. | 130 °C | 40 bar H₂ | Highly active and reusable catalyst for selective hydrogenation of nitriles. nih.gov |

| Gold(I)-catalyzed Cyclization | JohnPhos AuCl, AgSbF₆ | 1,2-dichloroethane, MeOH | 60 °C | N/A | Efficient one-pot synthesis of 4-substituted 3-hydroxypicolinonitriles. nih.gov |

| Palladium-catalyzed Aminocarbonylation | Pd(OAc)₂, PPh₃ or XantPhos | N/A | N/A | 40 bar CO or atmospheric | Ligand choice controls selectivity between ketoamides and amides. mdpi.com |

| Reductive Amination | NaBH₃CN | Hydroxylic solvents | N/A | N/A | Selective reduction of imines in the presence of aldehydes. wikipedia.orgmasterorganicchemistry.comyoutube.com |

| Nucleophilic Displacement | Various bases | DMF, THF | Varies | N/A | Regioselectivity is highly dependent on substrates and reaction conditions. researchgate.netnih.gov |

Solvent and Catalyst Screening for Maximized Reaction Efficiency

The efficient synthesis of this compound would likely proceed via the reduction of a suitable precursor, such as 3-cyanopicolinamide or a related nitrile. The choice of solvent and catalyst is paramount in maximizing the yield and purity of the final product while minimizing reaction times.

The catalytic hydrogenation of nitriles is a widely employed method for the synthesis of primary amines. Catalysts for this transformation often include Group 10 metals such as palladium, platinum, and nickel (e.g., Raney nickel). The selection of the catalyst can significantly influence the selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts. For instance, cobalt-based catalysts have been shown to be regioselective for primary amine production. The reaction solvent plays a crucial role in catalyst activity and selectivity. Polar solvents like ethanol (B145695), methanol, and isopropanol are commonly used. In some cases, the addition of ammonia or an acid can suppress the formation of secondary amines.

A hypothetical screening of solvents and catalysts for the reduction of a 3-cyanopicolinonitrile precursor is presented in Table 1. This data is illustrative and based on general trends observed in aromatic nitrile reductions.

Table 1: Illustrative Solvent and Catalyst Screening for the Synthesis of this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | Ethanol | 25 | 1 | 95 | 80 |

| 2 | 10% Pd/C | Methanol | 25 | 1 | 98 | 85 |

| 3 | PtO₂ | Acetic Acid | 25 | 1 | >99 | 90 |

| 4 | Raney Ni | Ethanol/NH₃ | 50 | 50 | >99 | 95 |

| 5 | CoCl₂/NaBH₄ | Methanol | 25 | 1 | 90 | 92 |

This table is a hypothetical representation based on general knowledge of nitrile reduction and does not represent experimentally verified data for this compound.

Mechanistic Control of Regioselectivity and Stereoselectivity

The regioselective introduction of the aminomethyl group at the C3 position of the picolinonitrile scaffold is a key synthetic challenge. Direct C-H amination of the pyridine ring often leads to a mixture of isomers. Therefore, a pre-functionalized starting material, such as 3-cyanopicolinonitrile, is a more viable precursor. The reduction of the nitrile group at the C3 position is a well-defined transformation, ensuring the desired regiochemistry.

While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of chiral derivatives, which are often sought after in pharmaceutical applications. Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, could provide access to enantiomerically enriched aminomethyl-substituted pyridines. The use of chiral phosphine ligands, such as those based on BINAP or DuPhos, in combination with rhodium or ruthenium catalysts is a common strategy for asymmetric hydrogenation.

The mechanism of these transformations typically involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The choice of ligand, solvent, and reaction conditions can significantly influence the enantioselectivity of the reaction.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes.

Application of Green Chemistry Principles in Aminomethylpicolinonitrile Production

Several green chemistry principles can be applied to the synthesis of this compound. These include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or supercritical CO₂.

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption.

Biocatalytic Transformations Utilizing Nitrilase Enzymes

Biocatalysis offers an environmentally benign alternative to traditional chemical methods. Nitrilase enzymes are capable of hydrolyzing nitriles to carboxylic acids or amides under mild conditions. While the direct conversion of a nitrile to an aminomethyl group is not a known function of nitrilases, these enzymes could be employed in the synthesis of precursors. For example, a nitrilase could be used to selectively hydrolyze a dinitrile precursor to a cyano-carboxylic acid, which could then be further transformed into the desired aminomethylpicolinonitrile. The use of nitrilases can offer high chemo-, regio-, and enantioselectivity, operating in aqueous media at ambient temperature and pressure.

Microwave-Assisted Synthetic Protocols for Reduced Reaction Times

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comjocpr.com The synthesis of pyridine derivatives has been shown to be amenable to microwave-assisted protocols. nih.gov For the synthesis of this compound, microwave irradiation could potentially be applied to the reduction of the nitrile precursor, potentially leading to shorter reaction times and increased efficiency. A hypothetical comparison of conventional and microwave-assisted synthesis is presented in Table 2.

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 12 hours | 75 |

This table is a hypothetical representation and does not represent experimentally verified data for this compound.

Industrial-Scale Synthesis Considerations

The scale-up of a synthetic process from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the industrial production of this compound, key considerations would include:

Raw Material Sourcing and Cost: The availability and cost of starting materials are critical for economic viability.

Process Safety: A thorough hazard and operability (HAZOP) analysis is necessary to identify and mitigate potential safety risks associated with the process, such as runaway reactions or the handling of hazardous materials.

Reaction Engineering: Optimization of reaction parameters such as temperature, pressure, and mixing is crucial for maximizing yield and throughput. The choice of reactor type (e.g., batch vs. continuous flow) can also have a significant impact on efficiency and safety.

Downstream Processing: The development of efficient and scalable methods for product isolation and purification is essential. This may involve techniques such as crystallization, distillation, or chromatography.

Waste Management: The implementation of strategies for minimizing and treating waste streams is a critical aspect of sustainable industrial production.

Patents for the industrial production of related aminopyridine derivatives often describe processes that are optimized for high yield and purity on a large scale. google.com These processes frequently employ catalytic hydrogenation and emphasize the importance of catalyst recovery and recycling.

Development of Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceutical intermediates, offering enhanced safety, better process control, and scalability over traditional batch methods. mdpi.com While specific literature on the continuous flow synthesis of this compound is limited, methodologies developed for structurally similar compounds, such as aminopyridines and other picolinonitrile derivatives, provide a strong basis for its potential production in flow reactors.

The synthesis of aminopyridines, for instance, has been successfully achieved in continuous-flow reactors through uncatalyzed nucleophilic aromatic substitution (SNAr) of chloropyridines. researchgate.net This approach leverages the ability of flow reactors to operate at high temperatures and pressures, thereby accelerating reaction rates and minimizing the formation of side products due to short residence times. researchgate.net Such a strategy could be adapted for the amination of a suitable picolinonitrile precursor.

Furthermore, the Bohlmann-Rahtz pyridine synthesis, a method for producing substituted pyridines, has been effectively translated to a continuous flow microwave reactor. beilstein-journals.org This one-step process, which involves the reaction of an enamine with an ethynyl ketone, demonstrates the potential for constructing the core picoline ring system in a flow setup, which could then be further functionalized to yield this compound. The use of microwave irradiation in conjunction with flow chemistry can significantly reduce reaction times and improve yields. beilstein-journals.org

The table below outlines potential continuous flow strategies applicable to the synthesis of this compound, based on methodologies for analogous compounds.

| Methodology | Precursors | Key Parameters | Potential Advantages |

| SNAr in Flow | Halogenated picolinonitrile, Aminating agent | High temperature (200-300°C), High pressure, Short residence time | High yield, Reduced byproducts, Scalability |

| Bohlmann-Rahtz Synthesis in Flow | Enamine, Ethynyl ketone | Microwave irradiation, Brønsted acid catalyst | One-pot synthesis, Regio-selectivity, Rapid reaction |

| Catalytic N-Oxidation in Flow | Substituted pyridine | Packed-bed microreactor with catalyst (e.g., TS-1), H₂O₂ | High efficiency, Enhanced safety, Catalyst stability |

Strategies for Byproduct Minimization and Catalyst Regeneration

In any chemical synthesis, the minimization of byproducts and the ability to regenerate and reuse catalysts are crucial for developing sustainable and economically viable processes.

Byproduct Minimization: The formation of byproducts in the synthesis of picolinonitriles can occur through various pathways, including hydrolysis of the nitrile group to a carboxylic acid or amide, or over-amination of the pyridine ring. libretexts.org Careful control of reaction conditions is paramount. For instance, in nitrile synthesis, the use of neat reaction conditions (solvent-free) with a heterogeneous catalyst has been shown to be effective in producing high yields with minimal byproducts. scirp.org

Catalyst Regeneration: The catalysts employed in pyridine and nitrile synthesis are often based on precious metals like palladium or rhodium, or transition metals such as copper and nickel. acsgcipr.org The ability to recover and reuse these catalysts is of significant economic and environmental importance. Several strategies for catalyst regeneration have been developed:

Thermal Treatment: For catalysts deactivated by coke formation, controlled combustion or calcination can burn off the carbonaceous deposits and restore activity.

Solvent Washing: In some cases, simply washing the catalyst with an appropriate solvent can remove adsorbed impurities and regenerate the active sites.

Chemical Treatment: Treating the catalyst with specific chemical agents, such as acids or bases, can dissolve and remove poisons from the catalyst surface.

A robust heterogeneous catalyst, such as copper fluorapatite (CuFAP), has demonstrated excellent recyclability in the one-pot synthesis of nitriles from aldehydes. scirp.org The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. scirp.org

The following table summarizes catalyst regeneration strategies that could be applied in the synthesis of this compound.

| Catalyst Type | Deactivation Mechanism | Regeneration Strategy | Example Application |

| Heterogeneous Copper (e.g., CuFAP) | Leaching, Fouling | Filtration and reuse | One-pot nitrile synthesis |

| Palladium on Carbon (Pd/C) | Sintering, Poisoning | Thermal treatment, Acid wash | Hydrogenation reactions |

| Homogeneous Nickel Complex | Ligand degradation, Metal precipitation | Ligand replenishment, Re-solubilization | C-H functionalization |

Synthetic Challenges and Side Reaction Mitigation

The synthesis of substituted pyridines like this compound is not without its challenges. Over-substitution and unwanted ring transformations are common side reactions that can significantly lower the yield of the desired product.

Addressing Over-substitution and Unwanted Ring Transformations

Over-substitution: The pyridine ring is susceptible to multiple functionalizations, which can lead to a mixture of products. Controlling the regioselectivity of these reactions is a key challenge. rsc.org The electronic nature of the pyridine ring, being electron-deficient, typically directs nucleophilic attack to the C2 and C4 positions. beilstein-journals.org To achieve substitution at the C3 position, as required for this compound, specific directing groups or catalytic systems are often necessary. nih.gov For instance, the use of a removable directing group can temporarily block the more reactive positions, allowing for functionalization at the desired C3 position.

Unwanted Ring Transformations: Under certain reaction conditions, the pyridine ring can undergo transformations to other heterocyclic systems. wur.nl For example, the reaction of pyridinium salts with nucleophiles can lead to ring-opening and subsequent recyclization to form different ring systems. wur.nl Mitigation of these unwanted transformations often involves careful selection of reaction conditions, such as temperature, solvent, and the nature of the nucleophile, to favor the desired reaction pathway.

Control of Reactive Intermediates (e.g., Azide (B81097) Rearrangements)

The introduction of an aminomethyl group often involves the use of azide-containing reagents or the formation of azide intermediates. Organic azides are versatile functional groups but can undergo rearrangements, most notably the Curtius rearrangement, which converts an acyl azide to an isocyanate. nih.govorganic-chemistry.org

The Curtius rearrangement, while useful in many synthetic contexts, can be an unwanted side reaction if the goal is to introduce an aminomethyl group via reduction of an azide. To control this, the choice of reducing agent and reaction conditions is critical. For example, the Staudinger reaction, which uses a phosphine reagent to reduce the azide to an amine, proceeds under mild conditions and typically avoids rearrangement. mdpi.com

Furthermore, allylic azides can undergo a spontaneous Winstein rearrangement, leading to a mixture of isomers. nih.gov While the aminomethyl group in this compound is not allylic, the principle of controlling reactive intermediates is broadly applicable. The in-situ generation and immediate consumption of hazardous reagents like azides, a key advantage of continuous flow chemistry, can also help to minimize the potential for unwanted side reactions. flinders.edu.au

The table below details strategies for mitigating common side reactions in the synthesis of this compound.

| Challenge | Mitigation Strategy | Key Parameters to Control | Relevant Reaction |

| Over-substitution | Use of directing groups, Site-selective catalysts | Catalyst/ligand choice, Stoichiometry of reagents | C-H functionalization |

| Unwanted Ring Transformations | Optimization of reaction conditions | Temperature, Solvent, pH, Nucleophile choice | Pyridine ring synthesis |

| Azide Rearrangement (Curtius) | Use of mild reducing agents | Reducing agent (e.g., PPh₃), Temperature | Azide reduction to amine |

Reactivity and Reaction Mechanisms of Aminomethylpicolinonitrile Derivatives

Functional Group Transformations of the Nitrile Moiety

The nitrile group (C≡N) in 3-(aminomethyl)picolinonitrile is a versatile functional group that can undergo a variety of transformations. Its strong polarization, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack, forming intermediates that can be converted into amines, amides, carboxylic acids, and ketones. adichemistry.com

Comprehensive Analysis of Reduction Pathways to Primary Amines

The reduction of the nitrile group is a fundamental pathway to synthesize primary amines, extending the carbon chain and introducing a valuable functional group. This transformation can be achieved through several methods, most notably using complex metal hydrides or catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. adichemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. This intermediate undergoes a second hydride addition to yield a dianion, which, upon aqueous workup, is protonated to form the primary amine. libretexts.orgic.ac.ukyoutube.com Due to its high reactivity, LiAlH₄ must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com

Catalytic hydrogenation is another widely used method. Reagents such as Raney nickel are employed under a hydrogen atmosphere to reduce cyanopyridines. google.com This process is often conducted in an acidic medium, as strong acids can poison the catalyst to suppress the formation of side products and improve selectivity. google.com

Table 1: Comparison of Reduction Methods for Nitrile Group

| Method | Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|---|

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Primary Amine (3-(Aminomethyl)pyridin-2-yl)methanamine | Strong, non-selective reducing agent. adichemistry.commasterorganicchemistry.comlibretexts.org |

| Catalytic Hydrogenation | Raney Nickel, H₂ | Aqueous carboxylic acid medium | Primary Amine (3-(Aminomethyl)pyridin-2-yl)methanamine | Catalyst can be poisoned by strong acids to increase selectivity. google.com |

Conversion to Diverse Nitrogen-Containing Functionalities (e.g., Amido, Imidate, Amidoxime)

The nitrile group can be converted into a range of other nitrogen-containing functionalities, providing access to key synthetic intermediates.

Amides: The partial hydrolysis of the nitrile group yields a primary amide. This reaction can be catalyzed by either acid or base. researchgate.net For cyanopyridines, base-catalyzed hydrolysis using alkali metal hydroxides like sodium hydroxide (B78521) can be controlled to produce the corresponding amide (e.g., nicotinamide (B372718) from 3-cyanopyridine) in high yields. google.compatsnap.com The reaction conditions, such as temperature and reactant ratios, can be tuned to favor the formation of the amide over the fully hydrolyzed carboxylic acid. google.comresearchgate.netresearchgate.net

Imidates: Imidates, or imino esters, are synthesized from nitriles via the Pinner reaction. rroij.comrroij.comwikipedia.org This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of anhydrous acid, typically hydrogen chloride. The process first forms a highly electrophilic nitrilium ion, which is then attacked by the alcohol to produce an imidate salt, known as a Pinner salt. rroij.comwikipedia.orgresearchgate.net These salts can be subsequently converted to the final imidate.

Amidoximes: Amidoximes are produced by the reaction of nitriles with hydroxylamine (B1172632). nih.govresearchgate.net This nucleophilic addition is one of the most common methods for synthesizing amidoximes and is typically performed by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. nih.govnih.gov The reaction generally proceeds in high yields. nih.gov

Table 2: Synthesis of Nitrogen-Containing Functionalities from the Nitrile Group

| Derivative | Reagents | Key Intermediate | General Conditions |

|---|---|---|---|

| Amide | H₂O, Acid or Base (e.g., NaOH) | Imidic acid | Heating under reflux. researchgate.netgoogle.compatsnap.com |

| Imidate | Alcohol, Anhydrous Acid (e.g., HCl) | Nitrilium cation / Pinner salt | Acid-catalyzed, anhydrous conditions. rroij.comrroij.comwikipedia.org |

| Amidoxime | Hydroxylamine (NH₂OH), Base | - | Nucleophilic addition, often with heating. nih.govresearchgate.net |

Synthesis of Oxygen-Containing Derivatives (e.g., Keto, Carboxyl, Ester)

Further transformations of the nitrile moiety can introduce oxygen-containing functional groups, significantly diversifying the molecular scaffold.

Ketones: The addition of organometallic reagents, particularly Grignard reagents (R-MgX), to nitriles is a classic method for ketone synthesis. wikipedia.org The Grignard reagent attacks the electrophilic carbon of the nitrile to form an imine anion, which is stabilized as a magnesium salt. masterorganicchemistry.commasterorganicchemistry.com Subsequent hydrolysis of this intermediate in an aqueous acidic workup yields the ketone. masterorganicchemistry.comlibretexts.org

Carboxylic Acids: Complete hydrolysis of the nitrile group leads to the formation of a carboxylic acid. This can be achieved by heating the nitrile under reflux with either aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). libretexts.org In basic hydrolysis, a carboxylate salt is initially formed, which must be acidified in a separate step to yield the free carboxylic acid. google.comlibretexts.orggoogle.com The reaction often proceeds through an amide intermediate. researchgate.net Industrial processes for producing picolinic acid and its isomers frequently utilize the hydrolysis of the corresponding cyanopyridines. wikipedia.orgmdpi.comorgsyn.org

Esters: Esters can be synthesized from nitriles through the Pinner reaction intermediate. After the formation of the Pinner salt via the reaction of the nitrile with an alcohol and acid, the addition of water leads to hydrolysis, yielding the corresponding ester. wikipedia.org

Table 3: Synthesis of Oxygen-Containing Derivatives from the Nitrile Group

| Derivative | Reagents | Key Intermediate | General Conditions |

|---|---|---|---|

| Ketone | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Imine anion salt | Anhydrous ether/THF for Grignard addition, followed by aqueous acid workup. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |

| Carboxylic Acid | H₂O, Strong Acid or Base | Amide | Prolonged heating under reflux. libretexts.orggoogle.comwikipedia.org |

| Ester | 1. Alcohol, Anhydrous Acid 2. H₂O | Pinner salt | Two-step process involving Pinner reaction followed by hydrolysis. wikipedia.org |

Reactions Involving the Aminomethyl Substituent

The aminomethyl group (-CH₂NH₂) is a primary amine substituent that exhibits characteristic nucleophilic and basic properties. Its reactivity is central to further functionalization of the molecule.

Oxidation Reactions and Formation of Derived Species

The primary amine of the aminomethyl group can undergo oxidation to form various derived species. The specific product depends on the oxidizing agent and reaction conditions. Oxidation of primary amines can lead to the formation of imines, oximes, or nitro compounds. For instance, the oxidation of aminopyridines with peroxy acids like peroxomonosulfuric acid involves a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net While direct oxidation of the aminomethyl group on picolinonitrile is not widely documented, analogous reactions on related structures, such as 3-aminothieno[2,3-b]pyridines, show that oxidation can lead to complex products, including oxidative dimerization. nih.govacs.org It is plausible that controlled oxidation of this compound could yield the corresponding imine or aldehyde.

Nucleophilic and Electrophilic Substitution Reactions on the Aminomethyl Group

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, enabling it to participate in various substitution reactions.

Nucleophilic Reactions (N-Alkylation and N-Acylation): As a primary amine, the aminomethyl group readily reacts with electrophiles.

N-Alkylation: Reaction with alkyl halides (R-X) results in the formation of secondary and tertiary amines through nucleophilic substitution. This is a standard method for introducing alkyl groups onto a nitrogen atom.

N-Acylation: Reaction with acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) yields amides. This reaction is typically rapid and provides a stable amide linkage.

These reactions are fundamental transformations of primary amines and represent key pathways for creating more complex derivatives of this compound.

In-depth Mechanistic Investigations of Key Reactions

Detailed mechanistic studies are crucial for understanding and optimizing the synthesis of complex molecules derived from aminomethylpicolinonitrile. This section explores the elucidation of concerted deprotonation and N-O bond cleavage mechanisms, as well as rearrangement reactions involving key intermediates.

Elucidation of Concerted Deprotonation and N-O Bond Cleavage Mechanisms

Currently, there is a lack of specific studies in the scientific literature detailing the concerted deprotonation and N-O bond cleavage mechanisms for derivatives of this compound. General principles of physical organic chemistry suggest that such a concerted mechanism would be influenced by the electronic nature of the substituents on both the pyridine (B92270) ring and the aminomethyl group, as well as the reaction conditions, including the choice of base and solvent. Further computational and experimental studies are required to elucidate the specific pathways and transition states for this class of compounds.

Studies on Rearrangement Reactions and Intermediates (e.g., Nitrenium Ions)

Nitrenium ions are highly reactive intermediates that can be involved in various rearrangement reactions. wikipedia.org These cations, featuring a nitrogen atom with a positive charge and a lone pair of electrons, are isoelectronic with carbenes and can exist in either a singlet or triplet state. wikipedia.org The formation of nitrenium ions is often proposed in reactions involving the heterolysis of N-X bonds (where X can be O, N, or a halogen). wikipedia.org

While the involvement of nitrenium ions in the rearrangement of various aromatic and non-aromatic amines has been studied, there is a notable absence of specific research on the rearrangement reactions of this compound derivatives proceeding through nitrenium ion intermediates. Computational studies on other systems have shown that the stability and subsequent reaction pathways of nitrenium ions are highly dependent on the substituents attached to the nitrogen. chemrxiv.org For aminomethylpicolinonitrile derivatives, the picolinonitrile moiety would be expected to significantly influence the stability and reactivity of any potential nitrenium ion intermediate. Further dedicated studies are necessary to explore and characterize these potential rearrangement pathways.

Applications of Click Chemistry for Advanced Functionalization

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form no byproducts, has become a powerful tool in chemical synthesis. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction. beilstein-journals.orgresearchgate.netyoutube.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govgriffith.edu.au This reaction is widely used in various fields, including drug discovery and materials science, due to its reliability and biocompatibility. nih.gov The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered copper-containing intermediate that ultimately leads to the triazole product. griffith.edu.au

Table 1: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Condition | Purpose |

| Copper Source | CuSO₄·5H₂O | Precursor to the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytically active Cu(I) state. |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Provides a medium for the reaction; often a mixture of organic solvent and water. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |

| Ligand (optional) | TBTA, THPTA | Can stabilize the Cu(I) catalyst and increase reaction efficiency. mdpi.com |

This table presents generalized conditions for CuAAC reactions and would require optimization for specific substrates like derivatives of this compound.

Regioselectivity Control in Catalyzed Cycloadditions for Specific Isomer Synthesis

A key feature of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is its high degree of regioselectivity. beilstein-journals.org The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. griffith.edu.au This high regioselectivity is a direct consequence of the copper-catalyzed mechanism. researchgate.net

For derivatives of this compound, it is expected that the CuAAC reaction would also proceed with high regioselectivity to afford the corresponding 1,4-disubstituted triazole products. The electronic and steric properties of the picolinonitrile scaffold are not anticipated to alter the fundamental mechanism of the CuAAC reaction that dictates this regiochemical outcome. Therefore, the synthesis of specific triazole isomers from aminomethylpicolinonitrile derivatives can be achieved with a high degree of control using the CuAAC reaction. nih.gov

Table 2: Expected Regiochemical Outcome of CuAAC with a Hypothetical Azido-Picolinonitrile Derivative

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| 3-(Azidomethyl)picolinonitrile | Phenylacetylene | Cu(I) | 1-(Phenyl)-4-((picolinonitril-3-yl)methyl)-1H-1,2,3-triazole |

| 3-(Azidomethyl)picolinonitrile | Propargyl alcohol | Cu(I) | (1-(((picolinonitril-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

This table illustrates the predicted 1,4-regioselectivity for hypothetical CuAAC reactions involving an azido (B1232118) derivative of this compound.

Coordination Chemistry and Ligand Design with Aminomethylpicolinonitrile Scaffolds

Aminomethylpicolinonitrile as a Versatile Multidentate Ligand Precursor

3-(Aminomethyl)picolinonitrile is a versatile ligand precursor with three potential nitrogen donor sites: the pyridine (B92270) ring nitrogen (Npy), the exocyclic aminomethyl nitrogen (Nam), and the nitrile nitrogen (Ncn). This arrangement allows for several coordination modes, making it a highly adaptable scaffold for creating diverse metal complexes.

The most common coordination fashion for analogous 2-(aminomethyl)pyridine ligands involves a bidentate, N,N'-chelation, utilizing the pyridine and aminomethyl nitrogens to form a thermodynamically stable five-membered ring with a metal center. This chelating behavior is a foundational aspect of its utility in coordination chemistry. However, other binding modes are possible:

Monodentate Coordination: In the presence of sterically demanding substituents or specific reaction conditions, the ligand may coordinate in a monodentate fashion, typically through the more basic pyridine nitrogen atom. mdpi.com

Bridging Coordination: The nitrile group, while a weaker donor, can bridge between two metal centers. wikipedia.org This allows for the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgnih.gov The combination of a chelating N,N' unit with a bridging nitrile function can give rise to complex, high-dimensionality networks. mdpi.com

The inherent multifunctionality of the this compound scaffold thus serves as a robust platform for generating both discrete molecular complexes and extended metal-organic frameworks.

Synthesis and Spectroscopic Characterization of Coordination Complexes

The synthesis of coordination complexes with aminomethylpicolinonitrile-type ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-anion, and solvent can significantly influence the stoichiometry and structure of the resulting complex. mdpi.comacs.org

Complexes of aminopyridine-based ligands have been successfully synthesized with a wide range of transition metals.

Cobalt (Co), Copper (Cu), and Zinc (Zn): These first-row transition metals readily form complexes with aminopyridine ligands. rsc.orgekb.eg Syntheses are often conducted in solvents like ethanol (B145695) or acetonitrile. Copper(II) complexes are notable for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. researchgate.netnih.gov Zinc(II), with its d10 configuration, typically forms regular tetrahedral or octahedral complexes. mdpi.com Cobalt(II) can adopt either tetrahedral or octahedral geometries depending on the ligand field. rsc.orgresearchgate.net

Rhodium (Rh) and Iridium (Ir): The heavier transition metals rhodium and iridium also form stable complexes with N-donor pyridine ligands. mdpi.com Syntheses often involve precursor complexes like [M(Cp*)Cl2]2 to yield half-sandwich organometallic compounds. acs.org These metals are known for their applications in catalysis, and their complexes with functionalized pyridine ligands are of significant interest. mdpi.comacs.org

Spectroscopic methods are essential for characterizing these coordination compounds:

Infrared (IR) Spectroscopy: Coordination to a metal ion typically causes a shift in the vibrational frequencies of the ligand. Shifts in the C=N stretching mode of the pyridine ring and the N-H bands of the amino group can confirm complexation. nih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Rh(III), Ir(III)), 1H and 13C NMR spectroscopy provides detailed structural information in solution. Coordination induces shifts in the signals of the protons and carbons near the donor atoms. acs.orgacs.org

UV-Visible Spectroscopy: This technique is used to probe the electronic transitions within the complex, particularly the d-d transitions of the metal center, which are sensitive to the coordination geometry and ligand field strength. researchgate.net

The stoichiometry of the resulting complexes (the metal-to-ligand ratio) is highly dependent on the reaction conditions and the coordination preferences of the metal ion. acs.org For instance, both 1:1 and 1:2 metal-to-ligand ratios are common, leading to complexes of the type MLXn or ML2Xn (where L is the ligand and X is a counter-ion).

The coordination number—the number of donor atoms attached to the central metal ion—is also variable. For the metals discussed, typical coordination numbers and geometries are well-established with related N-donor ligands.

| Metal Ion | Common Stoichiometries (M:L) | Typical Coordination Numbers | Common Geometries |

|---|---|---|---|

| Cobalt(II) | 1:1, 1:2 | 4, 6 | Tetrahedral, Octahedral rsc.orgresearchgate.net |

| Copper(II) | 1:1, 1:2 | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral researchgate.netmdpi.com |

| Zinc(II) | 1:1, 1:2 | 4, 6 | Tetrahedral, Octahedral nih.govmdpi.com |

| Rhodium(III) | 1:1 | 6 | Octahedral acs.org |

| Iridium(III) | 1:1 | 6 | Octahedral mdpi.comacs.org |

Elucidation of Metal-Ligand Binding Modes and Geometries

Single-crystal X-ray diffraction is the definitive method for elucidating the precise binding modes and coordination geometries of these complexes in the solid state. For ligands analogous to this compound, several binding modes have been confirmed:

Bidentate Chelation (Npy, Nam): This is the most prevalent binding mode for aminomethylpyridine derivatives, resulting in a stable five-membered chelate ring. acs.org This mode is expected to be dominant for this compound.

Monodentate (η1-Npy): Coordination solely through the pyridine nitrogen is observed, particularly when steric hindrance from bulky substituents prevents chelation. mdpi.com

Bridging Formations: The ability of the ligand to bridge metal centers, either through the nitrile group or by the entire ligand linking two metals, leads to the formation of coordination polymers with extended one-, two-, or three-dimensional structures. rsc.orgmdpi.com

The resulting coordination geometries are dictated by the electronic configuration of the metal ion, its size, and the steric and electronic properties of the ligands. Common geometries include tetrahedral (e.g., [Zn(L)2(NCS)2]), square planar (e.g., with Pd(II)), and octahedral (e.g., [Co(L)2Cl2]). rsc.orgnih.govwikipedia.org

Influence of Aminomethylpicolinonitrile Substituents on Coordination Properties and Complex Stability

The coordination properties of the this compound scaffold can be systematically tuned by introducing substituents at various positions on the ligand framework. These modifications exert influence through both electronic and steric effects. sciencenet.cn

Electronic Effects: The introduction of electron-donating groups (EDGs) onto the pyridine ring increases the electron density on the nitrogen donors, enhancing their Lewis basicity and leading to the formation of stronger, more stable metal-ligand bonds. nih.gov Conversely, electron-withdrawing groups (EWGs), such as the inherent nitrile group, decrease the basicity of the pyridine nitrogen, which can weaken the resulting coordinate bond. acs.orgresearchgate.net

Steric Effects: Bulky substituents placed near the coordination sites (e.g., on the aminomethyl group or at the 2- or 4-positions of the pyridine ring) can impose significant steric hindrance. This can influence the coordination number of the metal, distort the resulting geometry, or even block a potential binding site, thereby altering the ligand's coordination mode from bidentate to monodentate. mdpi.comacs.orgnih.gov

| Substituent Effect | Position of Substitution | Anticipated Impact on Coordination |

|---|---|---|

| Electronic | Pyridine Ring (e.g., C4, C5) | EDGs increase ligand basicity and complex stability; EWGs decrease them. nih.gov |

| Amino Group | Alkyl groups can slightly increase Nam basicity. | |

| Steric | Pyridine Ring (C2, C4) | Bulky groups can restrict access to the Npy donor, favoring lower coordination numbers or altered geometries. rsc.org |

| Aminomethyl Group | Bulky substituents can hinder chelation, potentially forcing a monodentate binding mode. mdpi.com |

Rational Design of Ligands for Specific Catalytic or Supramolecular Applications

The principles of coordination chemistry allow for the rational design of ligands based on the this compound scaffold for targeted applications.

Catalysis: By modifying the steric and electronic properties of the ligand, the environment around the metal center can be fine-tuned to enhance catalytic activity and selectivity. For example, ligands can be designed to stabilize specific oxidation states of a metal during a catalytic cycle or to create chiral pockets for asymmetric catalysis. researchgate.netnih.gov The nitrile functionality can also serve as a synthetic handle for further elaboration, such as hydrolysis to an amide or carboxylic acid, introducing new donor groups.

Supramolecular Chemistry: The directional nature of the pyridine ring and the potential for the nitrile group to act as a linker make this scaffold ideal for constructing supramolecular assemblies and coordination polymers. rsc.org By carefully selecting metal ions with specific geometric preferences (e.g., linear Ag(I), tetrahedral Zn(II), or octahedral Co(II)) and suitable counter-ions, chemists can design and synthesize materials with predictable network topologies and properties, such as porosity or luminescence. nih.govsciencenet.cn

Advanced Spectroscopic and Computational Characterization in Aminomethylpicolinonitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(Aminomethyl)picolinonitrile, providing precise information about the atomic connectivity and chemical environment of the hydrogen and carbon nuclei.

The complete assignment of the ¹H and ¹³C NMR spectra is crucial for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into two main regions: the aromatic region for the pyridine (B92270) ring protons and the aliphatic region for the aminomethyl (-CH₂NH₂) protons. Based on analogous structures like 3-(aminomethyl)pyridine, the three protons on the picolinonitrile ring are expected to appear as distinct multiplets in the aromatic region (typically δ 7.0-8.8 ppm) chemicalbook.com. The methylene (-CH₂) protons adjacent to the amino group would likely appear as a singlet or a multiplet in the aliphatic region (typically δ 3.5-4.5 ppm), while the amine (-NH₂) protons often present as a broad singlet whose chemical shift is concentration and solvent dependent chemicalbook.comrsc.org.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is expected to show seven distinct signals: five for the pyridine ring carbons, one for the nitrile carbon (-C≡N), and one for the methylene carbon (-CH₂). The nitrile carbon is typically found in the δ 115-125 ppm range, while the aromatic carbons appear between δ 120-160 ppm. The aliphatic methylene carbon would be expected at a higher field, typically in the δ 40-50 ppm range rsc.org.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous assignment. COSY experiments establish proton-proton coupling networks, helping to identify which protons are adjacent on the pyridine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | Notes |

| Pyridine C2-H | 8.6 - 8.8 | 148 - 152 | Doublet | |

| Pyridine C4-H | 7.7 - 7.9 | 135 - 139 | Doublet of Doublets | |

| Pyridine C5-H | 7.3 - 7.5 | 123 - 127 | Doublet of Doublets | |

| Pyridine C3 | - | 130 - 134 | - | Quaternary carbon |

| Pyridine C6 | - | 155 - 160 | - | Quaternary carbon |

| -CH₂- | 3.9 - 4.2 | 42 - 48 | Singlet | Methylene group |

| -NH₂ | 1.5 - 2.5 | - | Broad Singlet | Amine protons |

| -C≡N | - | 117 - 120 | - | Nitrile carbon |

To further validate structural assignments, experimental NMR data can be compared with theoretical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a Density Functional Theory (DFT) framework, can predict ¹H and ¹³C chemical shifts . By calculating the expected NMR parameters for a computationally optimized molecular structure, researchers can compare these theoretical values with the experimental spectrum. A strong correlation between the calculated and observed shifts provides a high degree of confidence in the structural assignment and conformational analysis of the molecule .

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used for precise molecular formula confirmation. The experimentally determined exact mass would be compared to the theoretical exact mass (133.063997236 Da) to confirm the elemental composition nih.gov.

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that can be used for structural verification. Plausible fragmentation pathways for this compound could include the loss of ammonia (NH₃), the cleavage of the aminomethyl group, or the loss of hydrogen cyanide (HCN) from the picolinonitrile ring system.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Analysis Method | Information Provided |

| [M]⁺ | C₇H₇N₃ | 133.0640 | HRMS | Molecular Ion |

| [M+H]⁺ | C₇H₈N₃⁺ | 134.0718 | ESI-HRMS | Protonated Molecule for MS/MS |

| [M-NH₂]⁺ | C₇H₅N₂⁺ | 117.0453 | MS/MS | Fragment from C-N bond cleavage |

| [M-HCN]⁺ | C₆H₇N₂⁺ | 107.0609 | MS/MS | Fragment from ring cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

For this compound, key expected vibrational modes include:

Nitrile (C≡N) Stretch: A sharp, intense band in the IR and Raman spectra, typically appearing in the 2220-2260 cm⁻¹ region. This is a highly characteristic peak for the nitrile functional group.

N-H Stretches: The amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically seen as one or two bands in the 3300-3500 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a characteristic band around 1590-1650 cm⁻¹.

Aromatic C-H Stretches: These vibrations from the pyridine ring typically appear above 3000 cm⁻¹.

Pyridine Ring Vibrations: The stretching and bending modes of the pyridine ring produce a series of characteristic bands in the fingerprint region (1400-1600 cm⁻¹).

Comparing the experimental IR and Raman spectra with those calculated using quantum chemical methods, such as DFT, can lead to a more precise assignment of the observed vibrational bands to specific molecular motions researchgate.netnih.gov.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Functional Group |

| N-H Stretch | 3300 - 3500 | IR, Raman | Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Pyridine Ring |

| C≡N Stretch | 2220 - 2260 | IR, Raman | Nitrile (-C≡N) |

| N-H Bend (Scissoring) | 1590 - 1650 | IR | Amine (-NH₂) |

| Pyridine Ring Stretch | 1400 - 1600 | IR, Raman | Pyridine Ring |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful framework for understanding the properties of this compound at the molecular level, complementing experimental data and offering predictive insights researchgate.netscirp.org.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules mdpi.com. For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can provide several key pieces of information nih.gov:

Geometry Optimization: DFT is used to find the lowest energy, or most stable, three-dimensional conformation of the molecule. This optimized geometry provides accurate bond lengths and angles that can be used for further calculations mdpi.com.

Electronic Structure: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability .

Energetics and Charge Distribution: DFT can be used to calculate the total energy of the molecule and to model the distribution of electron density. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen atoms of the pyridine ring, nitrile group, and amino group are expected to be regions of negative potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding nih.gov.

Interactive Data Table: Information Derived from DFT Calculations for this compound

| Calculated Property | Significance | Application in Research |

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Foundation for all other computational property calculations. |

| HOMO/LUMO Energies | Determine the electronic energy gap, indicating chemical reactivity and kinetic stability. | Predicts reactivity and sites for electron transfer. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and identifies electrophilic and nucleophilic sites. | Predicts intermolecular interactions and reaction pathways. |

| Calculated Vibrational Frequencies | Predicts IR and Raman spectral bands. | Aids in the assignment of experimental vibrational spectra. |

| Calculated NMR Chemical Shifts | Predicts ¹H and ¹³C chemical shifts. | Confirms structural assignments from experimental NMR data. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods offer the ability to predict ¹H and ¹³C NMR spectra with significant accuracy, which is invaluable for confirming synthetic products and assigning signals in complex experimental spectra.

Detailed Research Findings

The prediction of NMR chemical shifts for molecules like this compound is typically achieved through quantum mechanical calculations, most notably using Density Functional Theory (DFT). compchemhighlights.org Methods such as the Gauge-Including Atomic Orbital (GIAO) method, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)), are employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS).

More recently, machine learning (ML) and deep learning algorithms have emerged as powerful alternatives. nih.gov Programs like PROSPRE (PROton Shift PREdictor) utilize large databases of experimentally determined NMR spectra to train neural networks, which can then predict ¹H chemical shifts from a molecular structure with high accuracy, often accounting for different solvents. nih.gov These approaches can outperform traditional DFT calculations in speed and sometimes accuracy for certain classes of molecules. nih.gov

For this compound, these predictive tools can generate a theoretical spectrum that helps in the assignment of its distinct proton and carbon environments. The pyridine ring protons, the benzylic protons of the aminomethyl group, and the amine protons all have characteristic chemical shifts that can be computationally estimated. Similarly, the shifts for the nitrile carbon, the aminomethyl carbon, and the six unique carbons of the picolinonitrile ring can be predicted.

| Atom Type | Atom Description | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Proton (¹H) | Pyridine Ring H (Position 4) | Value predicted by computational software |

| Proton (¹H) | Pyridine Ring H (Position 5) | Value predicted by computational software |

| Proton (¹H) | Pyridine Ring H (Position 6) | Value predicted by computational software |

| Proton (¹H) | Aminomethyl (-CH₂) | Value predicted by computational software |

| Proton (¹H) | Amine (-NH₂) | Value predicted by computational software |

| Carbon (¹³C) | Pyridine Ring C (Position 2 - with CN) | Value predicted by computational software |

| Carbon (¹³C) | Pyridine Ring C (Position 3 - with CH₂NH₂) | Value predicted by computational software |

| Carbon (¹³C) | Pyridine Ring C (Position 4) | Value predicted by computational software |

| Carbon (¹³C) | Pyridine Ring C (Position 5) | Value predicted by computational software |

| Carbon (¹³C) | Pyridine Ring C (Position 6) | Value predicted by computational software |

| Carbon (¹³C) | Aminomethyl (-CH₂) | Value predicted by computational software |

| Carbon (¹³C) | Nitrile (-CN) | Value predicted by computational software |

Calculation of Quantum Chemical Descriptors (e.g., HOMO/LUMO Energies, Chemical Potential, Hardness, Softness, Electrophilicity, Nucleophilicity)

Quantum chemical descriptors provide quantitative insights into the electronic structure and reactivity of a molecule. rasayanjournal.co.in These parameters are derived from the foundational principles of conceptual DFT and are crucial for predicting how a molecule will behave in a chemical reaction.

Detailed Research Findings

For this compound, these descriptors can be calculated after optimizing the molecule's geometry using a DFT method like B3LYP/6-311++G(d,p). The most fundamental of these are the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Potential (μ) = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

These descriptors quantify the molecule's tendency to exchange electron density with other species. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions. The distribution of the HOMO and LUMO across the this compound structure reveals the most probable sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nitrile group and the pyridine ring are expected to influence the LUMO distribution, while the aminomethyl group would likely contribute significantly to the HOMO.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to the capacity to donate electrons. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept electrons. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Detailed Research Findings

For this compound, MD simulations are particularly useful for exploring its conformational flexibility. The single bonds in the aminomethyl (-CH₂-NH₂) side chain allow for rotation, leading to various possible conformers. An MD simulation can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might orient itself when interacting with other molecules, such as a biological receptor.

Furthermore, MD simulations can characterize intermolecular interactions. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water), one can study its solvation shell. The simulation can reveal the formation and lifetime of hydrogen bonds between the amine and nitrile groups and the surrounding water molecules, providing insights into its solubility and behavior in aqueous environments. These simulations are also foundational for studying ligand-protein binding, where the stability of the complex and the key interacting residues can be analyzed over time.

Mechanistic Pathway Predictions and Transition State Characterization

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

Detailed Research Findings

The study of reaction mechanisms for a molecule like this compound involves using quantum chemical methods to model the bond-breaking and bond-forming processes. researchgate.net For example, one could computationally investigate the final step in its synthesis or a potential metabolic transformation.

The process begins by optimizing the geometries of the reactants and products. Then, various computational techniques are used to locate the transition state structure connecting them. Once a TS is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants defines the activation energy (Ea), a key determinant of the reaction rate. mdpi.com

Intrinsic Reaction Coordinate (IRC) calculations can then be performed starting from the TS geometry. An IRC calculation follows the PES downhill from the transition state, confirming that it correctly connects the intended reactants and products. This comprehensive approach provides a detailed, step-by-step picture of the reaction, revealing the precise geometric and electronic changes that occur as the reaction progresses. ufl.edu

| Component | Description | Computational Method |

|---|---|---|

| Reactant/Product Geometries | Finding the lowest energy structure for all starting materials and final products. | Geometry Optimization (e.g., DFT) |

| Transition State (TS) Search | Locating the maximum energy saddle point on the potential energy surface between reactants and products. | TS Search Algorithms (e.g., QST2/3, Berny) |

| Frequency Analysis | Characterizes stationary points. A TS must have exactly one imaginary frequency. | Vibrational Frequency Calculation |

| Activation Energy (Ea) | The energy barrier of the reaction, calculated as E(TS) - E(Reactants). | Single-Point Energy Calculation |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path from the TS to the reactants and products to confirm connectivity. | IRC Calculation |

Applications of Aminomethylpicolinonitrile in Advanced Organic Synthesis and Chemical Biology Research Chemical Design Perspective

Role as Versatile Building Blocks for the Construction of Complex Organic Molecules

In the landscape of organic chemistry, building blocks are foundational molecules that serve as the starting point for the synthesis of more complex structures. amerigoscientific.comsigmaaldrich.com 3-(Aminomethyl)picolinonitrile is an exemplary building block due to the orthogonal reactivity of its three key functional groups:

The Pyridine (B92270) Ring: A weak base that can be functionalized through various C-H activation or substitution reactions. The nitrogen atom can also be quaternized or oxidized to an N-oxide, further diversifying its chemical behavior.

The Aminomethyl Group: A primary amine that serves as a potent nucleophile. It readily participates in reactions such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

The Picolinonitrile Group: The nitrile (cyano) group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic systems like tetrazoles. nih.gov